(R)-Lipoamido-peg4-acid
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Overview
Description
®-Lipoamido-peg4-acid is a compound that combines the properties of lipoic acid and polyethylene glycol (PEG). Lipoic acid is known for its antioxidant properties, while PEG is widely used in pharmaceuticals to improve the solubility and stability of drugs. The combination of these two components in ®-Lipoamido-peg4-acid results in a compound with unique chemical and biological properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Lipoamido-peg4-acid typically involves the conjugation of lipoic acid with PEG. The process begins with the activation of lipoic acid, usually through the formation of an ester or amide intermediate. This activated form is then reacted with PEG under controlled conditions to form the final product. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of ®-Lipoamido-peg4-acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: ®-Lipoamido-peg4-acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The lipoic acid moiety can participate in redox reactions, while the PEG component can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can oxidize the lipoic acid moiety.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the disulfide bonds in lipoic acid.
Substitution: Nucleophiles such as amines or thiols can react with the PEG component under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the lipoic acid moiety can lead to the formation of sulfoxides or sulfones, while reduction can yield dihydrolipoic acid derivatives.
Scientific Research Applications
®-Lipoamido-peg4-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a stabilizing agent in various chemical reactions.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: ®-Lipoamido-peg4-acid is explored for its potential in drug delivery systems, where PEG improves drug solubility and stability, and lipoic acid provides therapeutic benefits.
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant and stabilizing properties.
Mechanism of Action
The mechanism of action of ®-Lipoamido-peg4-acid involves its antioxidant properties and its ability to improve the solubility and stability of other compounds. The lipoic acid moiety can scavenge free radicals and reduce oxidative stress, while the PEG component enhances the compound’s solubility and bioavailability. The molecular targets include reactive oxygen species (ROS) and various cellular pathways involved in oxidative stress response.
Comparison with Similar Compounds
Lipoic Acid: Known for its antioxidant properties but lacks the solubility and stability provided by PEG.
Polyethylene Glycol (PEG): Widely used to improve drug solubility and stability but lacks the antioxidant properties of lipoic acid.
PEGylated Compounds: Similar in terms of improved solubility and stability but may not have the specific antioxidant benefits of ®-Lipoamido-peg4-acid.
Uniqueness: ®-Lipoamido-peg4-acid is unique because it combines the benefits of both lipoic acid and PEG. This dual functionality makes it particularly valuable in applications where both antioxidant properties and improved solubility/stability are desired.
Properties
Molecular Formula |
C19H35NO7S2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[5-[(3R)-dithiolan-3-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)/t17-/m1/s1 |
InChI Key |
QJFPDZROPSGMGV-QGZVFWFLSA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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